![molecular formula C17H20N6O B2749876 N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide CAS No. 477865-39-7](/img/structure/B2749876.png)

N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

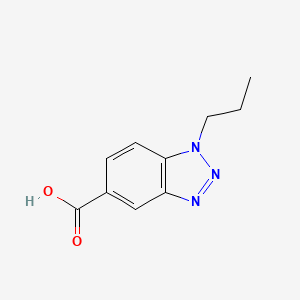

“N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide” is a chemical compound . It belongs to the class of compounds known as 1,2,4-triazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,2,4-triazole derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The exact structure would depend on the specific synthesis process and the starting materials used .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As a 1,2,4-triazole derivative, it may undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .科学的研究の応用

Anti-Tumor Activities

(E)-N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide: and related [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their anti-tumor properties. In a study by Zhao et al., compound 19 exhibited potent anti-tumor activity against cancer cell lines (HT-1080 and Bel-7402) with IC50 values of 12.3 μM and 6.1 μM, respectively . These findings suggest that this compound class holds promise as a potential therapeutic agent in cancer treatment.

CDK Inhibition

Purine analogs, including [1,2,4]triazolo[1,5-a]pyrimidines, have been explored as cyclin-dependent kinase (CDK) inhibitors. The development of potent CDK inhibitors has implications for cancer therapy. While the clinical application of 6-mercaptopurine and thioguanine is well-established, novel analogs like [1,2,4]triazolo[1,5-a]pyrimidines offer exciting avenues for further research .

Green Chemistry Applications

Microwave-mediated, catalyst-free synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been investigated. These reactions are environmentally benign, requiring minimal solvent and benefiting from cost-effective processes . This green chemistry approach aligns with sustainable practices in chemical synthesis.

Bioisosteric Potential

[1,2,4]Triazolo[1,5-a]pyrimidines have been considered as bioisosteres for purines, carboxylic acids, and N-acetylated lysine. Their structural similarity to purines makes them intriguing candidates for medicinal chemistry research .

Heterocyclic Modifications

Recent studies have explored modifications of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds. Functional groups introduced at the C-2 and C-7 positions have led to analogs with antiproliferative abilities. These findings encourage further exploration of potent derivatives .

Azapentalenes

Notably, some [1,2,4]triazolo[1,5-a]pyrimidines have an azido group substituted ortho to the pyrazole ring. Reports have utilized the respective amine via ring closure to form azapentalenes, revealing additional structural diversity and potential applications .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . It plays a significant role in controlling the cell’s progression from the G1 phase (growth phase) to the S phase (DNA synthesis phase) .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Moreover, it exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

特性

IUPAC Name |

N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRLVLNLKOWRER-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)

![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)

![2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2749806.png)

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)